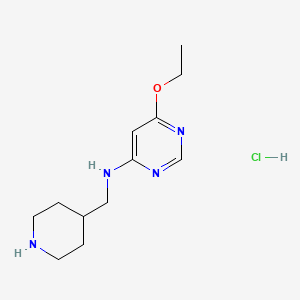

![molecular formula C24H27ClN4O6S B3002735 (E)-N-(4,7-二甲氧基苯并[d]噻唑-2-基)-N-(2-吗啉乙基)-3-(4-硝基苯基)丙烯酰胺盐酸盐 CAS No. 1217228-16-4](/img/structure/B3002735.png)

(E)-N-(4,7-二甲氧基苯并[d]噻唑-2-基)-N-(2-吗啉乙基)-3-(4-硝基苯基)丙烯酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the formation of amide bonds and the introduction of nitro groups, as seen in the synthesis of N-[5-(hydroxyethyl)dithio-2-nitrobenzoylaminoethyl] acrylamide (I) . The synthesis of the compound would likely involve similar steps, such as the formation of an amide bond between the acrylamide moiety and the dimethoxybenzothiazole, as well as the attachment of the morpholinoethyl group. The nitro group could be introduced through nitration reactions commonly used in aromatic chemistry.

Molecular Structure Analysis

The molecular structure of the compound would be characterized by the conjugation between the acrylamide bond and the nitrophenyl group, which could influence its reactivity and interaction with biological targets. The dimethoxy groups on the benzothiazole ring could affect the electron density and thus the reactivity of the molecule. The morpholinoethyl group would add steric bulk and could influence the solubility and the ability of the molecule to interact with enzymes or receptors.

Chemical Reactions Analysis

The compound contains functional groups that could participate in various chemical reactions. The acrylamide moiety could undergo polymerization reactions, similar to the polyacrylamide gels described in paper . The nitro group is a versatile functional group that could be involved in redox reactions or serve as an electrophile in nucleophilic aromatic substitution reactions. The presence of the morpholino group suggests potential for interactions with biological nucleophiles, such as thiol groups in enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the nitro group and the dimethoxy substituents would affect the compound's acidity, basicity, and overall polarity. These groups could also influence the solubility of the compound in various solvents, which is important for its application in biological systems. The steric bulk provided by the morpholinoethyl group could affect the compound's ability to cross cell membranes or bind to specific biological targets.

科学研究应用

癌症研究中的细胞毒活性: Kamal 等人 (2014) 的一项研究探索了类似化合物对各种人癌细胞系的细胞毒活性。他们专注于具有抗微管蛋白活性的化合物,并观察到显著的细胞毒性,特别是对 A549 人肺腺癌上皮细胞系。这项研究表明相关化合物在开发抗癌剂中的潜在应用 (Kamal 等人,2014).

使用聚丙烯酰胺凝胶进行酶检测: Harris 和 Wilson (1983) 合成了一种涉及丙烯酰胺的化合物,用于聚丙烯酰胺凝胶。这些凝胶可以检测催化产生硫醇反应的酶。这突出了丙烯酰胺衍生物在生化研究中用于酶活性分析的应用 (Harris 和 Wilson,1983).

仿生聚丙烯酰胺的合成: Roizard、Brembilla 和 Lochon (1989) 合成了水溶性仿生(共)聚丙烯酰胺。他们的工作涉及新型环状单体的自由基(共)聚合,然后对其进行化学改性。这项研究证明了丙烯酰胺衍生物在制造具有潜在生物医学应用的材料中的用途 (Roizard、Brembilla 和 Lochon,1989).

3-杂环喹啉酮的合成: Abass、Hassanien 和 Atta-Allah (2013) 研究了使用 E-3-(3-(二甲氨基)丙烯酰基)-1-乙基-4-羟基喹啉-2(1H)-酮合成各种喹啉酮。这项工作表明丙烯酰胺衍生物在合成具有潜在药理用途的复杂有机分子中所起的作用 (Abass、Hassanien 和 Atta-Allah,2013).

镇痛和抗炎活性: Yusov 等人 (2019) 研究了某些盐酸衍生物的镇痛和抗炎活性。他们发现其中一些化合物在热板试验中显示出显着的镇痛作用,表明类似化合物与止痛药和抗炎药的开发相关 (Yusov 等人,2019).

化学合成中的 Wittig-SNAr 反应: Xu 等人 (2015) 开发了一种一锅三组分 Wittig-SNAr 方法来合成各种丙烯酸乙酯。这项研究例证了丙烯酰胺衍生物在促进药物和材料科学研究中使用的复杂化学反应中的作用 (Xu 等人,2015).

属性

IUPAC Name |

(E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-(4-nitrophenyl)prop-2-enamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O6S.ClH/c1-32-19-8-9-20(33-2)23-22(19)25-24(35-23)27(12-11-26-13-15-34-16-14-26)21(29)10-5-17-3-6-18(7-4-17)28(30)31;/h3-10H,11-16H2,1-2H3;1H/b10-5+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAHNDBTWYSPIA-OAZHBLANSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClN4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(4-nitrophenyl)acrylamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3002653.png)

![N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3002654.png)

![3,4-dimethyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B3002655.png)

![(2E,NZ)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B3002658.png)

![2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3002659.png)

![1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide](/img/structure/B3002663.png)

![[2-[(2-Methoxyphenyl)iminomethyl]phenyl] 2-bromobenzoate](/img/structure/B3002664.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine](/img/structure/B3002669.png)

![3-[(1-methylpyrrol-2-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B3002672.png)

![4-(2-Cyclopentylsulfanylacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3002673.png)